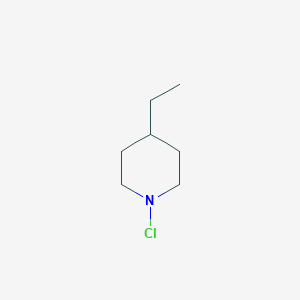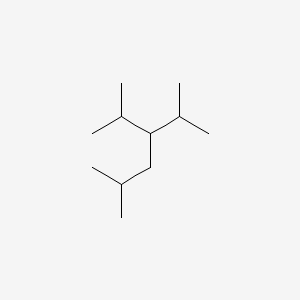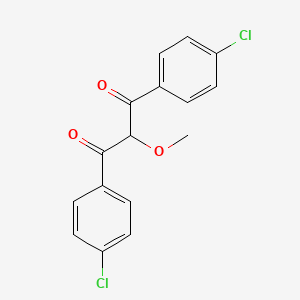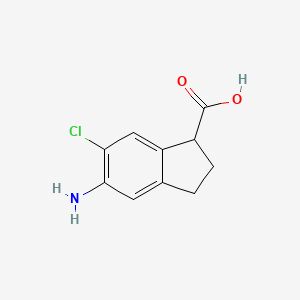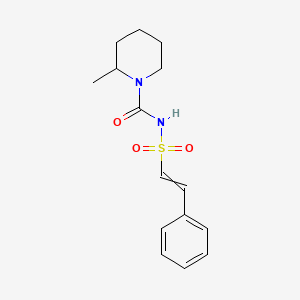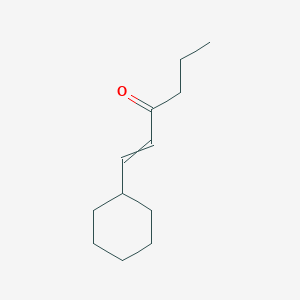
1-Cyclohexylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylhex-1-en-3-one is an organic compound characterized by a cyclohexyl group attached to a hex-1-en-3-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylhex-1-en-3-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with hex-1-en-3-one under controlled conditions. This reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexylhex-1-en-3-one precursors. This process often utilizes palladium or platinum catalysts and operates under high-pressure hydrogen gas. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylhex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of cyclohexylhexane derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position of the enone group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexylhexane derivatives.
Substitution: Halogenated or organometallic-substituted products.
Scientific Research Applications
1-Cyclohexylhex-1-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexylhex-1-en-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical transformations, influencing biological pathways and chemical processes.
Comparison with Similar Compounds
Cyclohexanone: A structurally related compound with a ketone group on a cyclohexane ring.
Hex-1-en-3-one: A simpler enone structure without the cyclohexyl group.
Properties
CAS No. |
61759-47-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclohexylhex-1-en-3-one |
InChI |
InChI=1S/C12H20O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h9-11H,2-8H2,1H3 |
InChI Key |
AFKGEWBQCMCEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


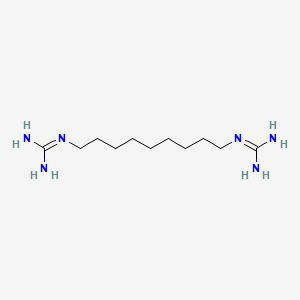
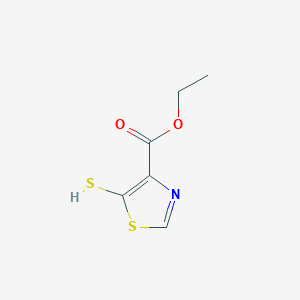

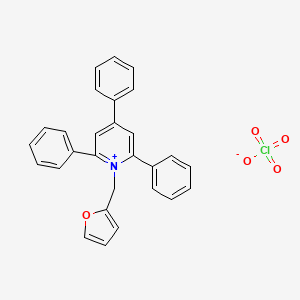
![2-(4-Methylpiperazin-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14566114.png)
![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Butyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14566121.png)
![Diethyl 3-[(diethoxyphosphoryl)methoxy]pentanedioate](/img/structure/B14566131.png)

